

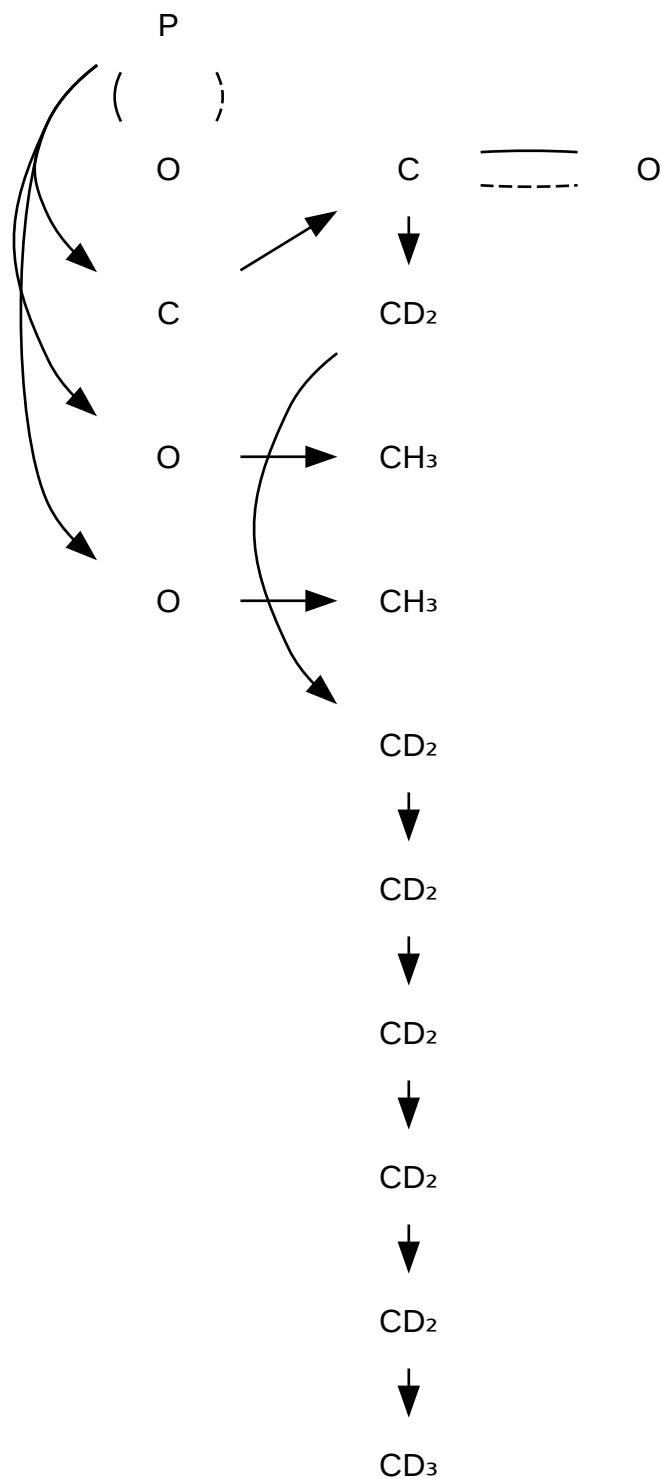
Structural Elucidation of Dimethyl (2-Oxononyl)phosphonate-d15: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl (2-Oxononyl)phosphonate-d15
Cat. No.:	B565110

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Dimethyl (2-Oxononyl)phosphonate-d15**. The methodologies and data presented herein are intended to serve as a detailed reference for the characterization of this compound and analogous deuterated phosphonates.

Chemical Structure and Properties

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated organophosphorus compound. The heavy isotope labeling makes it a valuable internal standard for quantitative mass spectrometry-based assays.

Molecular Structure:

[Click to download full resolution via product page](#)

Figure 1: Molecular Structure of **Dimethyl (2-Oxononyl)phosphonate-d15**.

Table 1: Chemical Properties of **Dimethyl (2-Oxononyl)phosphonate-d15**

Property	Value
Molecular Formula	C ₁₁ H ₈ D ₁₅ O ₄ P
Molecular Weight	265.36 g/mol
CAS Number	1215800-33-1
Appearance	Neat
Isotopic Purity	>98%

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses, crucial for the structural confirmation of **Dimethyl (2-Oxononyl)phosphonate-d15**.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.80	Doublet	6H	P-O-CH ₃
3.15	Doublet	2H	P-CH ₂ -C=O

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
202.5	C=O
53.0	P-O-CH ₃
40.5 (d, J(C,P) ≈ 130 Hz)	P-CH ₂
31.0 (t)	C-3 (CD ₂)
28.5 (t)	C-4, C-5, C-6 (CD ₂)
22.0 (t)	C-7 (CD ₂)
21.5 (t)	C-8 (CD ₂)
13.5 (m)	C-9 (CD ₃)

Table 4: Predicted ³¹P NMR Spectral Data (162 MHz, CDCl₃, Proton Decoupled)

Chemical Shift (δ) ppm	Multiplicity	Assignment
21.5	Singlet	P

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Proposed Fragment
265	[M] ⁺
156	[M - C ₇ D ₁₅] ⁺
127	[M - C ₇ D ₁₅ CO] ⁺
109	[P(O)(OCH ₃) ₂] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of **Dimethyl (2-Oxononyl)phosphonate-d15** is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024

³¹P NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Spectral Width: 200 ppm
- Acquisition Time: 1 second

- Relaxation Delay: 2 seconds
- Number of Scans: 64

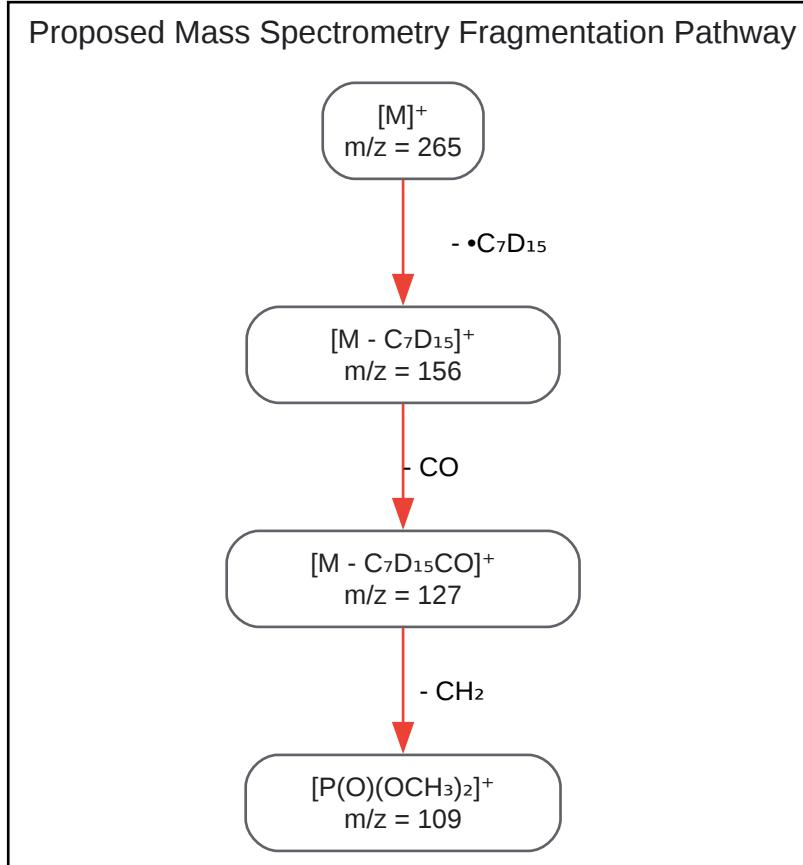
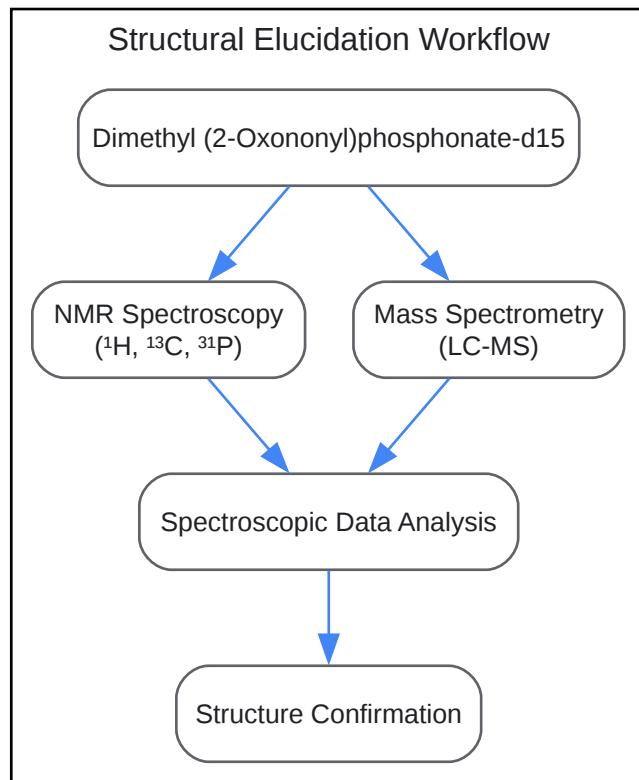
Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of **Dimethyl (2-Oxononyl)phosphonate-d15** is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a final concentration of 10 µg/mL for analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL



MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr

- Desolvation Gas Flow: 800 L/hr
- Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion $[M+H]^+$.

Visualizations

The following diagrams illustrate key aspects of the structural elucidation process.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Structural Elucidation of Dimethyl (2-Oxononyl)phosphonate-d15: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565110#structural-elucidation-of-dimethyl-2-oxononyl-phosphonate-d15>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com